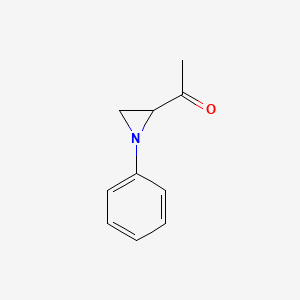
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a metabolite of Oxybutynin . Oxybutynin has been used for neurogenic bladder disorders and is known to have anti-cholinergic and antispasmodic properties .
Chemical Reactions Analysis
This compound and oxybutynin concentration-dependently inhibited the carbachol-induced contraction, the pA 2 values being 7.19 and 7.11, respectively . They also concentration-dependently inhibited the 100 mM KCl-induced contraction, the ED 50 values being 12.1 and 10.4 μM, respectively .Physical and Chemical Properties Analysis
The compound has a molecular weight of 357.49 . It is a solid at room temperature and should be stored in an inert atmosphere .Applications De Recherche Scientifique
Photogeneration and Reactivity
Research involving similar compounds includes the study of photogeneration and reactivity of aromatic halides. For example, the photochemistry of 4-chlorophenol and 4-chloroanisole in various solvents has been examined, leading to insights into the generation of aryl cations and their addition to pi nucleophiles, contributing to the understanding of cationic mechanisms in organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis and Structure-Activity Relationships
In another study, N-(4-amino-2-butynyl)acetamides were synthesized and examined for inhibitory activity on detrusor contraction. This type of research contributes to the development of new pharmacological agents by exploring the synthesis and structure-activity relationships of compounds with similar structures (Take, Okumura, Tsubaki, Terai, & Shiokawa, 1992).
Synthesis of Pharmaceutical Compounds
The synthesis of pharmaceutical compounds, such as oxybutynin hydrochloride, using similar chemical structures is another area of research. This involves processes like ester exchange and salt formation, contributing to the development of antispasmodic and anticholinergic drugs (Bi, 1996).
Stereoselective Construction of Polyhydroxylated Chains
Research also encompasses the stereoselective construction of polyhydroxylated chains using similar compounds. This involves adding (R)- or (S)-1-phenylprop-2-ynyl acetate to aldehydes, aiding in the development of new synthetic methods in organic chemistry (Ariza, García, Georges, & Vicente, 2006).
Chiral Auxiliaries and Enantioselective Synthesis
The use of cyclohexyl-based chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids is another application area. This research advances the understanding of stereochemistry and the development of enantioselective synthetic processes (Basavaiah & Krishna, 1995).
Mécanisme D'action
Target of Action
The primary targets of this compound are the M1, M2, and M3 subtypes of the muscarinic acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an antagonist to the muscarinic acetylcholine receptors . It binds to these receptors and blocks their activation by acetylcholine, a neurotransmitter. This prevents the downstream effects of receptor activation, leading to a decrease in muscle spasms of the bladder .
Biochemical Pathways
By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal cholinergic neurotransmission in the body. This affects various biochemical pathways, particularly those involved in muscle contraction and glandular secretion. The downstream effects include a decrease in bladder muscle spasms, which can help relieve urinary and bladder difficulties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in bladder muscle spasms . This can help relieve symptoms of urinary and bladder difficulties, including frequent urination and inability to control urination .
Safety and Hazards
Propriétés
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-LUIAAVAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670096 |
Source


|
| Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173147-63-1 |
Source


|
| Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)

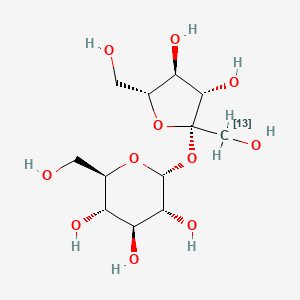
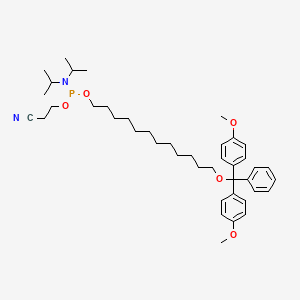
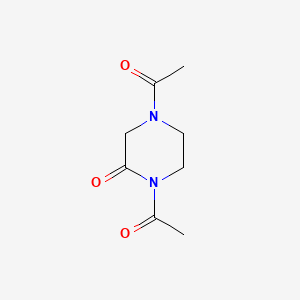
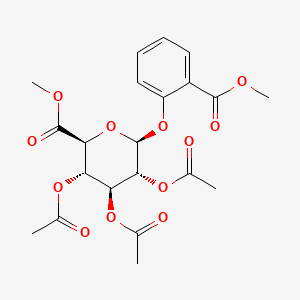
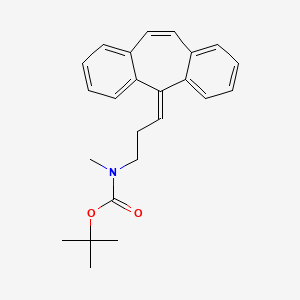
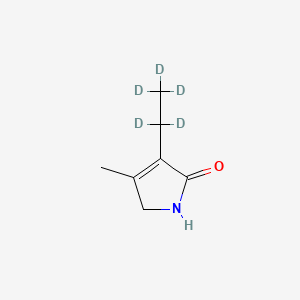
![D-[1-13C]Tagatose](/img/structure/B583990.png)
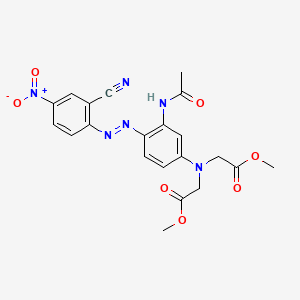
![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/new.no-structure.jpg)
![D-[2-13C]tagatose](/img/structure/B583995.png)
